molecular formula C17H36N2 B8489739 1-Methyl-4-dodecyl-piperazine CAS No. 55546-05-9

1-Methyl-4-dodecyl-piperazine

Cat. No.: B8489739
CAS No.: 55546-05-9
M. Wt: 268.5 g/mol
InChI Key: YSBGRLGSDJOINT-UHFFFAOYSA-N
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Description

1-Methyl-4-dodecyl-piperazine is a synthetic organic compound belonging to the class of N-alkyl piperazines. Piperazine derivatives are a broad area of chemical research due to their diverse biological activities and applications in material science . The structure of this particular compound, featuring a twelve-carbon dodecyl chain and a methyl group on the piperazine ring, suggests potential for use as an intermediate in organic synthesis, in the development of surfactants, or in pharmacological research. Piperazine derivatives are known for their anthelmintic properties, acting as GABA receptor agonists in parasites, leading to flaccid paralysis and expulsion . Other piperazine derivatives have been studied for their pesticidal activities, and structure-activity relationship (SAR) studies are crucial for optimizing their efficacy and mechanism of action . The metabolic pathways of similar benzylpiperazine compounds have been investigated, often involving processes like N-dealkylation, degradation of the piperazine ring, and subsequent conjugation . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

55546-05-9

Molecular Formula

C17H36N2

Molecular Weight

268.5 g/mol

IUPAC Name

1-dodecyl-4-methylpiperazine

InChI

InChI=1S/C17H36N2/c1-3-4-5-6-7-8-9-10-11-12-13-19-16-14-18(2)15-17-19/h3-17H2,1-2H3

InChI Key

YSBGRLGSDJOINT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCN(CC1)C

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that piperazine derivatives, including 1-Methyl-4-dodecyl-piperazine, may exhibit selective cytotoxicity against cancer cells. For instance, a study evaluated a library of piperazine-derived compounds for their effects on breast cancer cells (MCF7) and non-small cell lung cancer cells (A549). The findings suggested that certain derivatives displayed significant anticancer activity with lower IC50 values compared to standard treatments like cisplatin .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Selectivity
35MCF723.0Moderate
37A54918.7High
CisplatinA54925.6Reference

The selectivity of these compounds indicates their potential as promising candidates for developing new anticancer agents.

Antimicrobial Activity

Piperazine derivatives are also noted for their antimicrobial properties. Research has shown that compounds with similar structures to this compound exhibit significant antibacterial activity against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BS. aureus10 µg/mL
CP. aeruginosa15 µg/mL

These results suggest that the presence of the piperazine moiety enhances the antimicrobial efficacy, making it a valuable scaffold for developing new antibiotics .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of piperazine derivatives in drug development:

  • Study on Anticancer Agents : A comprehensive evaluation involving multiple piperazine derivatives demonstrated their selective cytotoxicity against both breast cancer and lung cancer cell lines, suggesting a broad spectrum of anticancer activity .
  • Antimicrobial Efficacy : Another study focused on synthesizing derivatives related to piperazine, which showed promising results against resistant bacterial strains, indicating their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

  • Biological Activity : Aryl-substituted piperazines (e.g., 4-methoxyphenyl or chlorophenyl) often target neurotransmitter systems (e.g., dopamine D2 receptors ), while alkyl chains may favor antimicrobial or antiparasitic effects .

Structural and Functional Comparisons

Alkyl vs. Aryl Substituents

  • Alkyl Chains : Long chains (e.g., dodecyl) enhance lipid bilayer interaction, critical for antimicrobial agents. For example, 1-methyl-piperazine dithiocarbamates with alkyl groups showed antischistosomal activity .
  • Aryl Groups : Aryl substituents enable π-π stacking and hydrogen bonding, as seen in 1-aroyl-4-(4-methoxyphenyl)piperazines, which form supramolecular networks via C–H⋯O bonds .

Receptor Binding and Selectivity

  • Dopamine D2 Affinity : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrated high D2 receptor binding (Ki < 10 nM) due to nitro and methoxy groups . In contrast, alkyl chains like dodecyl may sterically hinder orthosteric site binding.
  • CCR5 Antagonism : Piperazines with sulfonyl and methyl groups (e.g., Sch-350634) exhibit HIV-1 inhibition via CCR5 receptor blockade, highlighting the role of polar substituents .

Research Findings and Implications

  • Antimicrobial Potential: Alkyl-piperazines with long chains (e.g., dodecyl) may disrupt microbial membranes, similar to quaternary ammonium compounds.
  • Toxicity Considerations : Long alkyl chains could increase cytotoxicity, as seen in some surfactants, necessitating structure-activity relationship (SAR) optimization .
  • Drug Delivery : The dodecyl chain might enable self-assembly into micelles, enhancing drug encapsulation and delivery .

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves alkylating 1-methylpiperazine with a dodecyl halide (e.g., 1-bromododecane). The reaction proceeds via nucleophilic substitution, where the secondary amine of 1-methylpiperazine attacks the electrophilic carbon of the alkyl halide.

Key Steps

  • Base Activation : A strong base (e.g., NaOH, K₂CO₃) deprotonates the amine, enhancing nucleophilicity.

  • Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or toluene improve reactivity.

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate the reaction by facilitating interfacial interactions.

Example Protocol

  • Reactants : 1-Methylpiperazine (1 equiv), 1-bromododecane (1.2 equiv), K₂CO₃ (2 equiv)

  • Conditions : Reflux in DMF at 110°C for 24 hours.

  • Workup : Extract with dichloromethane, wash with brine, and purify via column chromatography.

Yield : 65–78%.

Reductive Amination

Ketone Intermediate Formation

This method employs a dodecyl-containing ketone (e.g., dodecyl methyl ketone) and methylamine. The imine intermediate is reduced to form the piperazine ring.

Procedure

  • Imine Formation : React dodecyl methyl ketone with methylamine in ethanol at 45°C.

  • Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the imine.

Optimization

  • Solvent : Ethanol or tetrahydrofuran (THF) for optimal solubility.

  • Temperature : 0–25°C to minimize side reactions.

Yield : 50–62%.

Catalytic Hydrogenation

Transition Metal Catalysis

Palladium or nickel catalysts enable selective alkylation under hydrogen pressure. This method avoids stoichiometric bases and reduces waste.

Protocol

  • Catalyst : 5% Pd/C or Raney Ni (0.1 equiv).

  • Reactants : 1-Methylpiperazine, 1-dodecene, H₂ (5–20 bar).

  • Conditions : 80–120°C in methanol for 12 hours.

Advantages

  • High selectivity for monoalkylation.

  • Scalable for industrial production.

Yield : 70–85%.

Phase-Transfer Catalyzed Alkylation

Enhanced Reactivity in Biphasic Systems

Phase-transfer catalysis (PTC) improves reaction efficiency by shuttling ions between aqueous and organic phases.

Typical Setup

  • Catalyst : Benzyltriethylammonium chloride (0.1 equiv).

  • Base : Aqueous NaOH (50% w/w).

  • Solvent : Toluene or dichloromethane.

Reaction Time : 6–8 hours at 60°C.
Yield : 68–75%.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions.

Procedure

  • Reactants : 1-Methylpiperazine, 1-bromododecane, K₂CO₃.

  • Conditions : 150°C, 300 W, 20 minutes.

  • Solvent : DMF or acetonitrile.

Yield : 80–88%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Direct Alkylation65–7824 hSimplicity
Reductive Amination50–6212 hAvoids alkyl halides
Catalytic Hydrogenation70–8512 hHigh selectivity
Phase-Transfer Catalysis68–756–8 hEnergy efficiency
Microwave-Assisted80–880.3 hRapid synthesis

Challenges and Solutions

Selectivity Issues

Piperazine’s two amine sites risk dialkylation. Strategies to mitigate this include:

  • Stoichiometric Control : Use a 1:1 ratio of 1-methylpiperazine to alkylating agent.

  • Protecting Groups : Temporarily block one amine with Boc or Fmoc groups.

Purification

  • Chromatography : Silica gel columns with ethyl acetate/hexane mixtures.

  • Crystallization : Recrystallize from hot ethanol.

Industrial Applications

1-Methyl-4-dodecyl-piperazine is a precursor in surfactants and pharmaceutical agents (e.g., antiviral drugs). Its long alkyl chain enhances lipid solubility, making it valuable in drug delivery systems .

Q & A

Q. What are the standard synthetic routes for 1-Methyl-4-dodecyl-piperazine, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting piperazine derivatives with alkyl halides or activated carboxylic acids. For example, coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) facilitate amide bond formation between piperazine and dodecyl groups . Optimization of solvent polarity (e.g., DMF or dichloromethane) and temperature (room temperature vs. reflux) significantly impacts yield. Purification typically involves column chromatography or recrystallization, with yields averaging 70–85% depending on substituent steric effects .

Q. How is structural characterization performed for piperazine derivatives like this compound?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify substituent positions and confirm alkyl chain integration.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected m/z ~339 for C17H36N2).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding supramolecular interactions .
  • Elemental Analysis : Validates purity (>95%) .

Q. What role does the dodecyl chain play in the compound’s physicochemical properties?

The hydrophobic dodecyl chain enhances lipid solubility, affecting:

  • LogP : Increases hydrophobicity (predicted LogP ~5.2), improving membrane permeability.
  • Aggregation Behavior : Long alkyl chains promote micelle formation in aqueous solutions, relevant for drug delivery systems .
  • Thermal Stability : Higher melting points (e.g., 120–140°C) compared to shorter-chain analogs .

Q. What are common impurities in synthesis, and how are they detected?

Impurities include unreacted starting materials (e.g., residual piperazine) or byproducts from incomplete alkylation. Detection methods:

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress.
  • HPLC-MS : Identifies low-abundance impurities (<0.5%) .
  • Karl Fischer Titration : Quantifies water content, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Palladium or copper catalysts may enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 10–15% .
  • Solvent-Free Conditions : Minimizes side reactions and simplifies purification .

Q. How do structural variations in piperazine derivatives lead to contradictory bioactivity data?

Minor substituent changes alter binding affinity and pharmacokinetics. For example:

  • Electron-Withdrawing Groups (e.g., nitro, chloro) reduce basicity of the piperazine nitrogen, affecting receptor interactions.
  • Alkyl Chain Length : Longer chains (e.g., dodecyl vs. methyl) improve membrane penetration but may reduce solubility, leading to inconsistent in vitro/in vivo results .
  • Crystal Polymorphism : Different packing arrangements (e.g., hydrogen-bonded sheets vs. disordered structures) influence dissolution rates and bioavailability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration and receptor docking (e.g., dopamine D3 receptors) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • QSAR Models : Correlate alkyl chain length with antimicrobial IC50 values .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Degradation : Decomposition above 200°C produces volatile amines and hydrocarbons (TGA analysis recommended).
  • Light Sensitivity : Aromatic substituents may require amber glassware to prevent photodegradation.
  • pH-Dependent Hydrolysis : Stable in neutral buffers but degrades in strong acids/bases via piperazine ring cleavage .

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